REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:18]2[C:13](=[CH:14][C:15]([F:21])=[C:16](OC)[N:17]=2)[C:12](=[O:22])[C:11]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:10]1.P(Cl)(Cl)([Cl:30])=O>>[Cl:30][C:16]1[N:17]=[C:18]2[C:13]([C:12](=[O:22])[C:11]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:10][N:9]2[C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])=[CH:14][C:15]=1[F:21]
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Name
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ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-methoxy-4-oxo-1,8-naphthyridine-3-carboxylate
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Quantity
|
500 mg
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)OC)F)=O)C(=O)OCC
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Name
|
|
Quantity
|
2.5 mL
|
Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the resulting suspension was subjected to reaction
|
Type
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TEMPERATURE
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Details
|
under reflux for 1.5 hours
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Duration
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1.5 h
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Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was removed by distillation under reduced pressure
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Type
|
CUSTOM
|
Details
|
the crystalline material thus obtained
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Type
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WASH
|
Details
|
was washed with 10 ml of diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=N1)C1=C(C=C(C=C1)F)F)C(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |